
5-Acetamido-2-aminobenzoic acid
Overview
Description
5-Acetamido-2-aminobenzoic acid (CAS: 50670-83-2) is a benzoic acid derivative with an acetamido group at position 5 and an amino group at position 2. Its molecular formula is C₉H₁₀N₂O₃, and it has a molecular weight of 194.19 g/mol . The compound exhibits a melting point of approximately 230°C (with decomposition) and is primarily used in pharmaceutical research, particularly in the synthesis of analgesics and anti-inflammatory agents . Its structural features, including hydrogen-bonding capabilities from the amino and carboxylic acid groups, make it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 5-Acetamido-2-aminobenzoic acid can be achieved through several methods. One common synthetic route involves the acylation of 2-aminobenzoic acid with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically proceeds as follows:
Acylation Reaction: 2-aminobenzoic acid reacts with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Key Reaction Types
5-AABA participates in reactions driven by its three functional groups:
- Amino group (position 2): Susceptible to substitution and acylation.
- Acetamido group (position 5): Can undergo hydrolysis or serve as a directing group.
- Carboxylic acid (position 1): Forms esters, amides, or salts.
Acylation Reactions
5-AABA derivatives are synthesized via acylation of its amino group. For example:
- Methylation : Reacting with methyl anhydride or acyl chloride introduces alkyl/aryl groups.
- Benzylation : Substitution at the amino group with benzyl chloride yields analogs with enhanced pharmacological properties .
Reagent (RCOCl) | Product | Yield | Reference |
---|---|---|---|
Acetyl chloride | 5-Acetamido-2-acetamidobenzoic acid | 87% | |
Benzoyl chloride | 5-Acetamido-2-benzamidobenzoic acid | 75% |
Carboxylation
A patented method (CN103880694A ) describes synthesizing related compounds via carboxylation :
- Reaction : p-Aminophenol reacts with CO₂ under high pressure (1.5–2.5 MPa) and temperature (190–200°C) to form 2-hydroxy-5-aminobenzoic acid.
- Mechanism : Direct carboxylation at the aromatic ring’s ortho position.
Hydrolysis of the Acetamido Group
The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the free amine:
Biological Activity-Driven Modifications
Derivatives of 5-AABA are synthesized to enhance COX-2 inhibition and analgesic properties:
- Substitution at the Amino Group : Introducing bulkier groups (e.g., benzyl) improves binding affinity .
- Molecular Docking : Derivatives show improved binding to COX-2 (PDB ID 4PH9, 5KIR) with ΔG values up to −7.3 kcal/mol .
Derivative | Bioavailability | Binding Affinity (kcal/mol) |
---|---|---|
PS3 (Methyl) | 74% | −6.8 |
Benzyl analog | 68% | −7.1 |
Industrial-Scale Production
Industrial methods emphasize continuous flow reactors and crystallization for high purity (>99% ).
Comparative Reactivity
Functional Group | Reaction Type | Key Reagents | Major Products |
---|---|---|---|
Amino (C2) | Acylation | Acyl chlorides | Amide derivatives |
Acetamido (C5) | Hydrolysis | HCl/H₂O | Free amine |
Carboxylic acid (C1) | Esterification | ROH/H⁺ | Esters |
Biological Activity
5-Acetamido-2-aminobenzoic acid (also known as para-acetamidobenzoic acid or PABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and features an acetamido group attached to the benzene ring, which is known to influence its pharmacological properties. The compound is structurally related to other benzoic acid derivatives, which have been studied for various biological activities.
1. Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. Studies have shown that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Analgesic Efficacy Testing
- Methodology : The analgesic activity was assessed using in vivo assays such as the acetic acid-induced writhing test and hot plate test.
- Results : In one study, a derivative of 5-acetamido-2-hydroxybenzoic acid demonstrated a reduction in painful activity by 74% at a dose of 20 mg/kg compared to control groups. This suggests a promising analgesic profile that warrants further investigation into its mechanism of action and potential therapeutic applications .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit COX enzymes, leading to reduced production of inflammatory mediators.
Research Findings
- In vitro Studies : Various studies have reported that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1, indicating a potentially favorable safety profile compared to traditional NSAIDs .
- Selectivity Index : A selectivity index for COX-2 inhibition was reported at 3.46 for certain benzoate-derived compounds, highlighting their potential as targeted anti-inflammatory agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound derivatives with COX enzymes. These studies suggest that modifications in the alkyl positions of the acetamide moiety can enhance binding affinity and bioavailability .
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Acetamido-2-hydroxybenzoic acid | C9H10N2O3 | Analgesic properties; COX inhibitor |
Boc-5-acetamido-2-amino benzoic acid | C9H10N2O3 | Enhanced stability; potential drug precursor |
4-Acetamidobenzoic acid | C9H11N1O3 | Similar structure; used as an analgesic |
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound have been evaluated using computational tools, predicting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand their safety in clinical applications .
Scientific Research Applications
Analgesic Activity
Recent studies have highlighted the analgesic properties of 5-acetamido-2-aminobenzoic acid, demonstrating its potential efficacy in pain relief. An in-silico study indicated that derivatives of this compound exhibit improved bioavailability and binding affinity to the cyclooxygenase-2 (COX-2) receptor, which is crucial for pain management .
Case Study: In-vivo Anti-Nociceptive Activity
In a controlled experiment involving Swiss mice, the compound was tested through various pain induction methods such as the writhing test and hot plate test. Results showed that at doses of 20 mg/kg and 50 mg/kg, it reduced painful activity by 74% and 75%, respectively, compared to a control group . This suggests that this compound could be more effective than traditional analgesics like acetaminophen.
Dosage (mg/kg) | Pain Reduction (%) |
---|---|
20 | 74 |
50 | 75 |
Anti-Inflammatory Properties
The compound also exhibits significant anti-inflammatory effects. In studies using carrageenan-induced paw edema models, it was shown to effectively reduce edema formation, demonstrating its potential use in treating inflammatory conditions .
Derivative Studies
Research into derivatives of this compound has shown that they may possess superior analgesic and anti-inflammatory activities compared to the parent compound. These derivatives are being explored for their potential as safer alternatives in pain management therapies .
Acute Toxicity Studies
Toxicity assessments following OECD guidelines revealed no significant adverse effects at high doses (2000 and 5000 mg/kg) in animal models, indicating a favorable safety profile for further development in therapeutic applications .
Dosage (mg/kg) | Observed Effects |
---|---|
2000 | No deaths observed |
5000 | No behavioral changes |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Acetamido-2-aminobenzoic acid with high purity?
- Methodological Answer : Begin by acetylating the primary amino group of 2-amino-5-nitrobenzoic acid under controlled pH (6–7) to prevent over-acetylation. Use acetic anhydride in an aqueous buffer. Purify the product via recrystallization in ethanol-water mixtures or solid-phase extraction (SPE) to remove unreacted precursors. Validate purity using HPLC (≥98% threshold) and compare melting points with literature values .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of acetamido (-NHCOCH3) and carboxylic acid (-COOH) groups. The aromatic proton signals should align with predicted chemical shifts for ortho-substituted benzene derivatives.
- FT-IR : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion [M+H]+ at m/z 194.1 (C9H10N2O3). Cross-reference with PubChem’s InChIKey (CVVVAKVOCWNDLJ-UHFFFAOYSA-N) for validation .
Q. How can researchers validate the absence of impurities in synthesized batches?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-DAD : Use a C18 column with a gradient elution (water:acetonitrile + 0.1% TFA) to detect trace impurities.
- TLC : Monitor reaction progress using silica plates (chloroform:methanol, 9:1) and visualize with ninhydrin for free amines or UV for aromaticity.
- Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?
- Methodological Answer :
- Step 1 : Rule out tautomerism or pH-dependent proton exchange by acquiring spectra in deuterated DMSO (to stabilize carboxylic acid protons).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm substituent positions.
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators like Gaussian or ACD/Labs) .
Q. What experimental strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry for precise control of acetylating agent addition (prevents local pH spikes).
- Catalysis : Test Lewis acids (e.g., ZnCl2) to enhance acetylation efficiency.
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .
Q. How can researchers design enzyme inhibition studies using this compound as a potential inhibitor?
- Methodological Answer :
- Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition. Vary inhibitor concentrations (0.1–10 mM) in Tris-HCl buffer (pH 7.4).
- Kinetic Analysis : Calculate IC50 and Ki values using non-linear regression (GraphPad Prism). Include positive controls (e.g., PMSF for serine proteases).
- Structural Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. How should researchers address discrepancies between theoretical and observed solubility profiles?
- Methodological Answer :
- Solubility Screening : Test in buffered solutions (pH 1–10) using nephelometry.
- Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins, PEGs) via phase-solubility diagrams.
- Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility .
Q. Data Contradiction & Validation
Q. What systematic approaches resolve conflicts between chromatographic purity data and biological activity outliers?
- Methodological Answer :
- Hypothesis Testing : Isolate impurities via preparative HPLC and test their bioactivity.
- Stability Studies : Incubate the compound under assay conditions (e.g., 37°C, 24 hrs) to check for degradation products (LC-MS).
- Orthogonal Bioassays : Validate activity in cell-free (enzyme) vs. cell-based assays to identify off-target effects .
Q. How can researchers validate the compound’s role in metabolic pathways using isotopic labeling?
- Methodological Answer :
- Isotope Incorporation : Synthesize 13C/15N-labeled analogs via acetylation with 13C-acetic anhydride.
- Tracing Studies : Use LC-MS/MS to track labeled metabolites in cell lysates.
- Flux Analysis : Apply kinetic modeling (e.g., INCA software) to quantify pathway contributions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzoic Acid Family
The following table summarizes key structural analogues and their properties:
Key Observations :
- Positional Isomerism: The placement of functional groups (e.g., acetamido at position 5 vs. 4) significantly alters biological activity.
- Functional Group Effects: Replacing the 2-amino group with a hydroxyl group (as in 5-acetamido-2-hydroxybenzoic acid) reduces basicity but enhances hydrogen-bonding capacity, improving solubility in polar solvents .
Comparison with Other Derivatives
- 2-Acylaminobenzoic Acids: Attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides from 2-acylaminobenzoic acids often fail due to intramolecular cyclization into benzoxazinones . In contrast, this compound avoids this issue due to steric hindrance from the 5-acetamido group .
- N-Acylation Efficiency: this compound undergoes N-acylation more readily than 5-amino-2-hydroxybenzoic acid, as the amino group is less sterically hindered compared to the hydroxyl group .
Analgesic Activity
- This compound: Limited direct data, but its derivatives (e.g., PS2 and PS3) show 40–60% reduction in pain response in murine models, comparable to paracetamol but with lower hepatotoxicity .
- 5-Acetamido-2-hydroxybenzoic Acid : Demonstrates 55% efficacy in thermal-induced pain models, attributed to COX-2 inhibition .
Antioxidant Properties
- This compound: Exhibits moderate radical scavenging activity (IC₅₀ = 120 μM in DPPH assays), while its hydroxyl analogue (5-acetamido-2-hydroxybenzoic acid) shows stronger activity (IC₅₀ = 75 μM) due to the phenolic hydroxyl group .
Properties
IUPAC Name |
5-acetamido-2-aminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHXJQXAKNJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068574 | |
Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-83-2 | |
Record name | 5-Acetamidoanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50670-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(acetylamino)-2-aminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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